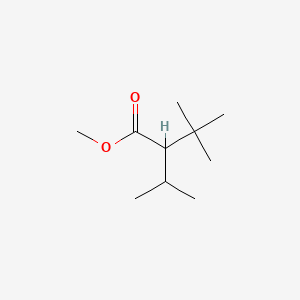

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester

Overview

Description

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester is an organic compound with the molecular formula C11H22O2 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the butanoic acid is further substituted with a 3,3-dimethyl-2-(1-methylethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. These methods often use advanced catalysts and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other modern techniques may be employed to scale up the production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Flavoring Agents

Butanoic acid esters are widely recognized for their fruity and sweet aromas. Methyl 3,3-dimethylbutanoate is particularly noted for its application in the food industry as a flavoring agent .

- Application Examples :

- Used in various food products to impart flavors such as apple and pineapple.

- Employed in the formulation of beverages to enhance taste profiles.

Fragrance Compounds

This compound is also utilized in the fragrance industry due to its pleasant odor characteristics.

- Application Examples :

- Incorporated into perfumes and scented products to provide a fruity note.

- Used in personal care products such as lotions and creams for fragrance enhancement.

Industrial Applications

The chemical structure of butanoic acid esters allows for potential industrial applications.

- Application Examples :

- Investigated as solvents in various chemical processes due to their moderate volatility and favorable solvent properties.

- Explored for use in the production of polymers and plastics where ester functionalities can enhance material properties.

Research Studies

Recent studies have focused on the synthesis and characterization of butanoic acid esters, including methyl 3,3-dimethylbutanoate. These studies often explore:

- Synthesis Methods : Various synthetic routes including transesterification and direct esterification.

- Characterization Techniques : Utilization of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze purity and structural integrity.

Case Study: Flavor Profiles in Beverages

A notable case study examined the role of butanoic acid esters in fruity beers. The study highlighted how different esters contribute distinct flavor profiles to beer varieties:

| Ester Compound | Flavor Profile | Concentration Range (ppm) |

|---|---|---|

| Methyl 3,3-dimethylbutanoate | Fruity (apple-like) | 10 - 50 |

| Ethyl acetate | Pear-like | 5 - 30 |

| Isoamyl acetate | Banana-like | 15 - 60 |

This research underscores the importance of esters in crafting specific sensory experiences in food and beverage applications.

Mechanism of Action

The mechanism of action of butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and methanol, which may then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester: Similar in structure but with an ethyl group instead of a methyl group.

Butanoic acid, 2-isopropyl-3,3-dimethyl, ethyl ester: Another structural isomer with slight variations in the substitution pattern.

Uniqueness

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

Overview

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester (C11H22O2) is an organic compound that has garnered interest due to its potential biological activities. This compound is a derivative of butanoic acid, characterized by its unique structure which may influence its interactions with biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C11H22O2

- Molecular Weight: 186.2912 g/mol

- IUPAC Name: this compound

The biological activity of butanoic acid esters often involves their hydrolysis into free acids and alcohols. The ester group can be hydrolyzed to release butanoic acid and methanol, which may then participate in various biochemical processes. The compound's structure allows it to interact with enzymes and receptors, potentially influencing metabolic pathways and cellular functions.

1. Antioxidant Activity

Studies suggest that butanoic acid derivatives exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity of similar compounds has been evaluated using assays such as DPPH and FRAP, indicating potential for therapeutic applications in oxidative stress-related conditions .

2. Anti-inflammatory Effects

Research indicates that butanoic acid derivatives may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of significant interest. Mechanistic studies are needed to elucidate the specific pathways involved.

3. Antimicrobial Activity

The antimicrobial potential of butanoic acid esters has been explored in various studies. These compounds have shown effectiveness against a range of pathogens, suggesting their utility in developing new antimicrobial agents. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antioxidant Properties

In a study examining the antioxidant effects of various butanoic acid derivatives, it was found that certain structural modifications significantly enhanced their ability to scavenge free radicals. For example, the introduction of branched alkyl groups increased lipophilicity and improved cellular uptake, leading to enhanced antioxidant activity in vitro .

Case Study: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of butanoic acid derivatives demonstrated a reduction in pro-inflammatory cytokines in cultured macrophages. This suggests a potential mechanism where these compounds could modulate immune responses and provide therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities of Butanoic Acid Derivatives

Properties

IUPAC Name |

methyl 3,3-dimethyl-2-propan-2-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7(2)8(9(11)12-6)10(3,4)5/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGWKRYPIYFMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969628 | |

| Record name | Methyl 3,3-dimethyl-2-(propan-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54461-01-7 | |

| Record name | Methyl 3,3-dimethyl-2-(1-methylethyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54461-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054461017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,3-dimethyl-2-(propan-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.